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Abstract

Congenital enteropeptidase deficiency is a rare, autosomal recessive disorder of protein
malabsorption with significant consequences for neonatal development. Caused by mutations
in the TMPRSS15 gene, this deficiency disrupts the activation of the pancreatic zymogen
cascade, leading to severe failure to thrive, diarrhea, and hypoproteinemia. This guide provides
a comprehensive technical overview of the molecular basis, clinical presentation, and diagnosis
of congenital enteropeptidase deficiency. It details experimental protocols for enzymatic and
genetic analysis and discusses the current management strategies. Furthermore, this
document explores the structure and function of enteropeptidase, offering insights for
researchers and professionals engaged in the development of novel therapeutics for this and
other malabsorptive disorders.

Introduction

Enteropeptidase (formerly known as enterokinase) is a type Il transmembrane serine protease
located on the brush border of enterocytes in the duodenum and proximal jejunum.[1] It plays a
critical role in the initiation of protein digestion by converting inactive trypsinogen into its active
form, trypsin.[2][3] Trypsin then auto-catalyzes further trypsinogen activation and activates
other pancreatic zymogens, including chymotrypsinogen, proelastase, and
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procarboxypeptidases.[2][3] This enzymatic cascade is essential for the breakdown of dietary
proteins into absorbable peptides and amino acids.

Congenital enteropeptidase deficiency (OMIM 226200) is a rare inherited disorder
characterized by the absence or significant reduction of enteropeptidase activity.[2][4] This
leads to a profound impairment of protein digestion and subsequent malabsorption, manifesting
clinically in the neonatal period or early infancy.[5][6]

Molecular Basis and Genetics

Congenital enteropeptidase deficiency is inherited in an autosomal recessive manner.[5] The
disorder is caused by loss-of-function mutations in the Transmembrane Protease, Serine 15
(TMPRSS15) gene, also known as PRSS7, located on chromosome 21g21. The TMPRSS15
gene encodes the proenteropeptidase protein, a zymogen that is proteolytically cleaved to
form the active heterodimeric enteropeptidase enzyme.[1] A variety of mutations, including
nonsense, frameshift, and splice-site mutations, have been identified in individuals with this
condition, all leading to a non-functional or absent protein.

Clinical Manifestations

The clinical presentation of congenital enteropeptidase deficiency typically begins in early
infancy and is characterized by a triad of symptoms:

 Failure to Thrive: Despite adequate caloric intake, infants exhibit poor weight gain and
growth retardation.[5]

o Chronic Diarrhea: Persistent, watery, and often foul-smelling diarrhea is a hallmark symptom.

[5]

e Hypoproteinemia and Edema: Due to severe protein malabsorption, affected individuals
develop low serum protein levels, leading to generalized edema.[5]

Other associated symptoms may include vomiting, anemia, and steatorrhea (excess fat in
feces) due to the secondary maldigestion of fats.

Quantitative Clinical Data
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The following table summarizes typical quantitative findings in patients with congenital
enteropeptidase deficiency, although values can vary.

. Typical Finding in Post-Treatment
Clinical Parameter .
Untreated Patients Goalllmprovement
Serum Albumin Decreased (e.g., 32.8 g/L) Normalization
Increased (presence of fat Reduction/disappearance of
Fecal Fat
globules) steatorrhea
) o Marked increase after in vitro
Duodenal Trypsin Activity Very low or absent[4]
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Enteropeptidase initiates a critical proteolytic cascade in the small intestine.
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Caption: The enteropeptidase-initiated digestive cascade.

Diagnhosis and Experimental Protocols

The diagnosis of congenital enteropeptidase deficiency is based on clinical suspicion
confirmed by laboratory investigations.
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Diagnostic Workflow
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Caption: Diagnostic workflow for congenital enteropeptidase deficiency.

Experimental Protocol: Measurement of Trypsin Activity
in Duodenal Fluid

This protocol is adapted from a method using Na-Benzoyl-L-arginine ethyl ester (BAEE) as a
substrate.

Materials:

e Duodenal fluid sample
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67 mM Sodium Phosphate Buffer, pH 7.6

0.25 mM Na-Benzoyl-L-arginine ethyl ester (BAEE) solution

1 mM Hydrochloric acid (HCI)

Spectrophotometer capable of measuring absorbance at 253 nm

Quartz cuvettes

Thermostatted water bath or spectrophotometer holder at 25°C
Procedure:
o Reagent Preparation:
o Prepare the sodium phosphate buffer and adjust the pH to 7.6 at 25°C.
o Dissolve BAEE in the buffer to a final concentration of 0.25 mM.
o Prepare the 1 mM HCI solution.
e Sample Preparation:

o If necessary, dilute the duodenal fluid sample with cold 1 mM HCI immediately before the
assay.

e Assay:

o

Set up "Test" and "Blank" cuvettes.

To each cuvette, add 3.00 mL of the BAEE substrate solution.

[¢]

[¢]

To the "Blank" cuvette, add 0.20 mL of 1 mM HCI.

[e]

Equilibrate the cuvettes to 25°C.

To the "Test" cuvette, add 0.125 mL of 1 mM HCI and 0.075 mL of the diluted duodenal
fluid sample.

o
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o Immediately mix by inversion and start monitoring the increase in absorbance at 253 nm
for 5 minutes.

o Data Analysis:

o Calculate the rate of change in absorbance per minute (AAz2s3/min) from the linear portion
of the curve for both the "Test" and "Blank".

o Subtract the rate of the "Blank" from the "Test" to get the net rate.

o One BAEE unit of trypsin activity is defined as a AAzss of 0.001 per minute at pH 7.6 and
25°C in a 3.2 mL reaction volume.

Experimental Protocol: Measurement of
Enteropeptidase Activity

Commercially available fluorometric or colorimetric assay kits are recommended for the
sensitive quantification of enteropeptidase activity. The following is a generalized protocol
based on such kits.

Principle: A synthetic peptide substrate containing the enteropeptidase recognition sequence
is linked to a fluorophore (e.g., AFC) or a chromophore. Cleavage by enteropeptidase
releases the fluorophore or chromophore, which can be measured.

Materials:

Duodenal fluid or intestinal biopsy homogenate

Enteropeptidase Activity Assay Kit (containing assay buffer, substrate, and a standard)

Microplate reader (fluorescence or absorbance)

96-well microplates (white or clear, depending on the assay)

Procedure:

o Standard Curve Preparation:
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o Prepare a series of dilutions of the provided enteropeptidase or fluorophore/chromophore
standard in the assay buffer to generate a standard curve.

e Sample Preparation:
o Dilute the biological sample in the assay buffer as needed.
» Reaction Setup:
o Add the prepared standards and samples to the wells of the microplate.
o Prepare a reaction mix containing the assay buffer and the enteropeptidase substrate.
o Add the reaction mix to all wells.
 Incubation and Measurement:

o Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light if
using a fluorometric assay.

o Measure the fluorescence (e.g., EX’Em = 380/500 nm for AFC) or absorbance (e.g., at 405
nm) in a microplate reader.

e Data Analysis:
o Subtract the background reading from all measurements.

o Plot the standard curve and determine the enteropeptidase activity in the samples by
interpolating their readings from the curve.

Genetic Analysis

Confirmation of the diagnosis is achieved through sequencing of the TMPRSS15 gene.
Methodology:
o DNA Extraction: Genomic DNA is extracted from a peripheral blood sample.

e Sequencing:
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o Sanger Sequencing: Can be used to sequence the entire coding region and exon-intron
boundaries of the TMPRSS15 gene.

o Next-Generation Sequencing (NGS): Often employed as part of a broader panel for
congenital diarrheas or malabsorption syndromes, providing comprehensive coverage of
the TMPRSS15 gene and other relevant genes.

e Variant Analysis: lIdentified sequence variants are analyzed for their potential pathogenicity
based on population databases, in silico prediction tools, and segregation analysis within the
family.

Management and Therapeutic Strategies

The mainstay of treatment for congenital enteropeptidase deficiency is pancreatic enzyme
replacement therapy (PERT).

Pancreatic Enzyme Replacement Therapy (PERT)

The goal of PERT is to bypass the need for trypsinogen activation by providing active
pancreatic enzymes.

Dosage and Administration:

PERT is dosed based on lipase units.

« Infants: A typical starting dose is 2,000—4,000 lipase units per 120 mL of formula or per
breastfeeding session.

e The contents of the enzyme capsules are mixed with a small amount of acidic food (e.g.,
applesauce) and given immediately before feeding.

o Dosage is adjusted based on clinical response, aiming to control diarrhea and promote
weight gain.

Future Therapeutic Directions

The targeted nature of congenital enteropeptidase deficiency presents opportunities for novel
therapeutic development.
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o Enzyme Replacement Therapy: Development of a recombinant, stable, and orally deliverable
enteropeptidase could be a future therapeutic option.

e Gene Therapy: While challenging for intestinal disorders, gene therapy approaches to deliver
a functional TMPRSS15 gene to the enterocytes of the duodenum could offer a curative
treatment.

o Small Molecule Modulators: For cases involving missense mutations that result in a partially
functional but unstable protein, small molecule chaperones that aid in proper folding and
trafficking could be explored.

Conclusion

Congenital enteropeptidase deficiency is a severe but treatable disorder of protein
malabsorption. A thorough understanding of its molecular and clinical aspects is crucial for
timely diagnosis and effective management. For researchers and drug development
professionals, the highly specific function of enteropeptidase and the monogenic nature of the
disease provide a unique model for studying digestive physiology and developing targeted
therapies for malabsorptive conditions. Further research into the structure-function relationship
of enteropeptidase and the development of novel therapeutic modalities holds promise for
improving the long-term outcomes for individuals with this rare disorder.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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